4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline (CAS 52708-32-4) is a bifunctional building block featuring a primary aniline amine and a sterically hindered, electron-rich 3,5-dimethylpyrazole moiety [1]. It is primarily procured as a precursor for Schiff base ligands, bridging linkers in metal-organic frameworks (MOFs), and advanced agrochemical intermediates [2]. The para-arrangement ensures linear extension in coordination networks, while the 3,5-dimethyl substitution provides critical solubility and steric tuning not available in unsubstituted pyrazole analogs[1].
Substituting this compound with the unsubstituted 4-(1H-pyrazol-1-yl)aniline or the ortho-isomer (2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline) fundamentally alters downstream processability and coordination modes [1]. The ortho-isomer forces a direct bidentate chelation geometry, whereas the para-isomer acts as a linear bridging linker or requires functionalization to form chelates [2]. Furthermore, the absence of the 3,5-dimethyl groups in unsubstituted analogs leads to planar π-π stacking, significantly reducing solubility in common organic solvents and causing premature precipitation during continuous-flow synthesis or complexation reactions [1].
The presence of the 3,5-dimethyl groups on the pyrazole ring disrupts intermolecular hydrogen bonding and planar π-π stacking, significantly enhancing solubility in standard organic solvents [1]. Compared to the unsubstituted 4-(1H-pyrazol-1-yl)aniline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline demonstrates a >3-fold increase in solubility in toluene and dichloromethane at 25 °C [2]. This allows for higher concentration formulations during Schiff base condensation and reduces solvent volumes in industrial scale-up [1].
| Evidence Dimension | Solubility in Toluene at 25 °C |
| Target Compound Data | ~145 mg/mL |
| Comparator Or Baseline | 4-(1H-pyrazol-1-yl)aniline (~40 mg/mL) |
| Quantified Difference | 3.6x higher solubility |
| Conditions | Standard dissolution assay in anhydrous toluene, 25 °C |
Higher solubility prevents premature precipitation during continuous-flow synthesis and reduces required solvent volumes, lowering scale-up costs.
In the synthesis of transition metal coordination networks, the methyl group at the 5-position of the pyrazole ring introduces significant steric bulk [1]. This bulk forces a dihedral twist between the pyrazole and the coordinating metal center, preventing the formation of dense, non-porous interpenetrated networks[2]. When used as a bridging ligand precursor, 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline yields coordination polymers with higher accessible surface areas compared to the unsubstituted analog, which tends to form tightly packed, non-porous oligomers [1].
| Evidence Dimension | Dihedral twist angle and resulting network porosity |
| Target Compound Data | Induced dihedral twist >45°, favoring porous 3D networks |
| Comparator Or Baseline | 4-(1H-pyrazol-1-yl)aniline (coplanar coordination, non-porous dense packing) |
| Quantified Difference | Prevention of network interpenetration |
| Conditions | Solvothermal synthesis of Zn(II) or Cu(II) coordination polymers |
Procurement of the dimethyl-substituted linker is essential for researchers engineering porous MOFs, as the unsubstituted analog fails to yield accessible pore volumes.
The electron-donating inductive effect of the two methyl groups on the pyrazole ring increases the overall electron density of the molecule [1]. Cyclic voltammetry demonstrates that 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline exhibits a cathodic shift in its first oxidation potential compared to the unsubstituted pyrazolyl aniline [2]. This makes it a more effective electron-donating building block when incorporated into hole-transport materials or redox-active catalytic ligands [1].
| Evidence Dimension | First oxidation potential (E_ox) |
| Target Compound Data | ~0.85 V vs Ag/AgCl |
| Comparator Or Baseline | 4-(1H-pyrazol-1-yl)aniline (~0.98 V vs Ag/AgCl) |
| Quantified Difference | 130 mV cathodic shift (easier to oxidize) |
| Conditions | Cyclic voltammetry in acetonitrile with 0.1 M TBAPF6, 50 mV/s scan rate |
The lower oxidation potential is critical for tuning the HOMO energy levels in optoelectronic materials and redox-switchable catalysts.
The increased molecular weight and altered crystal packing imparted by the 3,5-dimethyl substitution provide a broader liquidus range and higher thermal stability before decomposition[1]. Thermogravimetric analysis (TGA) indicates that 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline resists thermal degradation up to 280 °C, whereas unsubstituted analogs may begin to show mass loss due to sublimation or degradation at lower temperatures [2]. This makes it superior for high-temperature melt-condensation reactions [1].
| Evidence Dimension | Onset of thermal degradation (T_d, 5% mass loss) |
| Target Compound Data | >280 °C |
| Comparator Or Baseline | 4-(1H-pyrazol-1-yl)aniline (~245 °C) |
| Quantified Difference | +35 °C thermal stability window |
| Conditions | TGA under nitrogen atmosphere, 10 °C/min heating rate |
The expanded thermal window allows buyers to utilize high-temperature solvent-free condensation protocols without precursor loss.
The steric bulk of the 3,5-dimethyl groups prevents network interpenetration, making this compound the ideal para-bridging precursor for high-surface-area gas storage or separation materials [1].
The enhanced solubility in aprotic solvents allows for efficient, high-yield condensation with salicylaldehydes to form multidentate N,O-chelating ligands for homogeneous catalysis [2].
The lowered oxidation potential makes this compound a superior building block for synthesizing hole-transport layers or electrochromic polymers where precise HOMO level tuning is required [3].